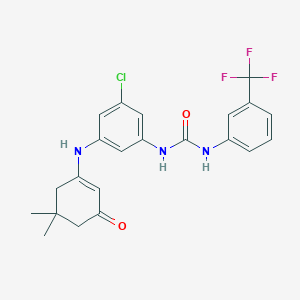

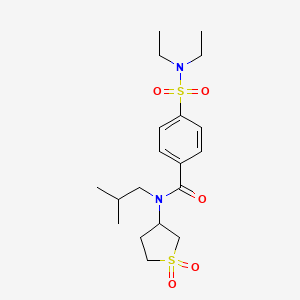

![molecular formula C19H17Cl4N3S2 B2395585 3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole CAS No. 344271-01-8](/img/structure/B2395585.png)

3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole” is a unique chemical with the linear formula: C10H9Cl2N3S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The CAS Number for this compound is 309726-21-4 .

Molecular Structure Analysis

The molecular weight of the compound is 274.173 . The compound contains elements such as carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and sulfur (S) in its structure .Applications De Recherche Scientifique

Triazoles in Drug Development

Triazoles, including structures similar to 3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole, play a significant role in drug development due to their versatile biological activities. The triazole ring system is associated with a broad spectrum of biological activities, making it a cornerstone in the synthesis of new pharmaceuticals. For example, triazoles have been explored for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, along with activity against several neglected diseases. The development of novel triazoles has focused on creating new chemical entities with potential therapeutic applications, emphasizing the need for green chemistry and sustainable synthesis methods in response to emerging health challenges (Ferreira et al., 2013).

Biological Activities of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives demonstrate a wide array of biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. These compounds have been the focus of extensive research due to their potential as therapeutic agents. A literature review highlights the ongoing search for biologically active derivatives among 1,2,4-triazoles, underscoring the promise of these compounds in addressing various health issues (Ohloblina, 2022).

Synthetic Strategies for 1,2,3-Triazoles

The synthesis of 1,2,3-triazoles, including derivatives like the subject compound, involves innovative methods that enhance the efficiency and sustainability of production. Techniques such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) represent key advancements in the click chemistry domain, facilitating the creation of 1,2,3-triazoles with diverse biological activities. This approach has enabled the development of new drugs and has applications in material science, pharmaceutical chemistry, and bioconjugation (Kaushik et al., 2019).

Physico-Chemical Properties and Applications

The physico-chemical properties of 1,2,4-triazole derivatives, including those similar to the compound , have been extensively studied. These compounds are utilized in various fields beyond medicine, such as engineering, metallurgy, and agriculture, due to their diverse functional applications. 1,2,4-Triazole derivatives are employed as optical materials, coloring agents, antioxidants, and corrosion inhibitors, showcasing their broad utility and low toxicity (Parchenko, 2019).

Safety And Hazards

Propriétés

IUPAC Name |

3-[(2,6-dichlorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl4N3S2/c1-2-26-18(11-27-9-12-14(20)5-3-6-15(12)21)24-25-19(26)28-10-13-16(22)7-4-8-17(13)23/h3-8H,2,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBMTSFEBOGUIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)CSCC3=C(C=CC=C3Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl4N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B2395509.png)

![3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone](/img/structure/B2395510.png)

![{4-Aminobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B2395511.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2395513.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2395521.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B2395524.png)